molecular formula C11H14FN3O2 B1402109 5-Fluoro-2-(piperidin-1-ylamino)nitrobenzene CAS No. 1707581-09-6

5-Fluoro-2-(piperidin-1-ylamino)nitrobenzene

Cat. No.: B1402109
CAS No.: 1707581-09-6
M. Wt: 239.25 g/mol
InChI Key: CKCLXHVHWUNREF-UHFFFAOYSA-N
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Description

5-Fluoro-2-(piperidin-1-ylamino)nitrobenzene is an organic compound with the molecular formula C11H14FN3O2. It consists of a fluorine atom, a piperidin-1-ylamino group, and a nitrobenzene moiety. This compound is known for its complex structure and diverse applications in various fields such as drug synthesis and organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the nitration of fluorobenzene to form 5-fluoro-2-nitrobenzene, which is then reacted with piperidine under specific conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and amination reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(piperidin-1-ylamino)nitrobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as amino-substituted compounds and other functionalized derivatives .

Scientific Research Applications

5-Fluoro-2-(piperidin-1-ylamino)nitrobenzene has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(piperidin-1-ylamino)nitrobenzene involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Fluoro-2-(piperidin-1-ylamino)nitrobenzene include other fluorinated aromatic compounds and nitro-substituted benzene derivatives. Examples include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of a fluorine atom, a piperidin-1-ylamino group, and a nitro group, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions and applications that may not be achievable with other similar compounds .

Properties

IUPAC Name

N-(4-fluoro-2-nitrophenyl)piperidin-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN3O2/c12-9-4-5-10(11(8-9)15(16)17)13-14-6-2-1-3-7-14/h4-5,8,13H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKCLXHVHWUNREF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)NC2=C(C=C(C=C2)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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